Cas no 1807176-76-6 (4-Bromo-2-fluoro-3-(trifluoromethylthio)phenol)
4-Bromo-2-fluoro-3-(trifluoromethylthio)phenol Chemical and Physical Properties
Names and Identifiers
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- 4-Bromo-2-fluoro-3-(trifluoromethylthio)phenol
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- Inchi: 1S/C7H3BrF4OS/c8-3-1-2-4(13)5(9)6(3)14-7(10,11)12/h1-2,13H
- InChI Key: MILVWPDEIITROD-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C(=C1SC(F)(F)F)F)O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 201
- XLogP3: 4.1
- Topological Polar Surface Area: 45.5
4-Bromo-2-fluoro-3-(trifluoromethylthio)phenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013025609-250mg |
4-Bromo-2-fluoro-3-(trifluoromethylthio)phenol |
1807176-76-6 | 97% | 250mg |
494.40 USD | 2021-06-24 | |
| Alichem | A013025609-500mg |
4-Bromo-2-fluoro-3-(trifluoromethylthio)phenol |
1807176-76-6 | 97% | 500mg |
798.70 USD | 2021-06-24 | |
| Alichem | A013025609-1g |
4-Bromo-2-fluoro-3-(trifluoromethylthio)phenol |
1807176-76-6 | 97% | 1g |
1,475.10 USD | 2021-06-24 |
4-Bromo-2-fluoro-3-(trifluoromethylthio)phenol Related Literature
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 4-Bromo-2-fluoro-3-(trifluoromethylthio)phenol
4-Bromo-2-fluoro-3-(trifluoromethylthio)phenol: A Comprehensive Overview
4-Bromo-2-fluoro-3-(trifluoromethylthio)phenol (CAS No. 1807176-76-6) is a highly specialized organic compound with a complex structure that has garnered significant attention in the fields of chemistry, pharmacology, and materials science. This compound is characterized by its unique combination of functional groups, including a bromine atom, a fluorine atom, and a trifluoromethylthio group attached to a phenol backbone. These features make it a versatile building block for various applications in drug discovery, agrochemicals, and advanced materials.
The phenol core of this compound serves as a central hub for the attachment of various substituents, which significantly influence its chemical reactivity and biological activity. The bromine and fluorine atoms introduce electron-withdrawing effects, enhancing the compound's ability to participate in electrophilic aromatic substitution reactions. Meanwhile, the trifluoromethylthio group adds steric hindrance and further modulates the electronic properties of the molecule, making it an attractive candidate for fine chemical synthesis.
Recent studies have highlighted the potential of 4-bromo-2-fluoro-3-(trifluoromethylthio)phenol in the development of novel pharmaceutical agents. Researchers have explored its role as an intermediate in the synthesis of bioactive compounds targeting various diseases, including cancer and infectious diseases. For instance, its ability to act as a precursor for constructing heterocyclic frameworks has been exploited in the design of kinase inhibitors and other enzyme-targeting molecules.
In addition to its pharmaceutical applications, this compound has also found utility in agrochemical research. Its unique structure allows for the creation of pesticides and herbicides with improved efficacy and reduced environmental impact. The incorporation of fluorine and bromine atoms enhances the stability and bioavailability of these compounds, making them more effective in controlling pests and weeds.
The synthesis of 4-bromo-2-fluoro-3-(trifluoromethylthio)phenol involves a series of carefully optimized steps to ensure high yields and purity. Key synthetic strategies include nucleophilic aromatic substitution, coupling reactions, and thiolation processes. Recent advancements in catalytic methods have further streamlined these procedures, enabling large-scale production for industrial applications.
From a structural perspective, the compound's trifluoromethylthio group plays a pivotal role in determining its physical properties. This group contributes to the molecule's solubility in organic solvents and its thermal stability under reaction conditions. Such properties are crucial for its use in demanding chemical transformations that require precise control over reactivity and selectivity.
Moreover, computational studies have provided valuable insights into the electronic structure of 4-bromo-2-fluoro-3-(trifluoromethylthio)phenol, shedding light on its potential interactions with biological systems. Quantum mechanical calculations have revealed that the compound exhibits significant electron-deficient character due to the combined effects of bromine and fluorine substituents. This attribute makes it an ideal candidate for exploring metal-catalyzed cross-coupling reactions, which are widely used in organic synthesis.
In conclusion, 4-bromo-2-fluoro-3-(trifluoromethylthio)phenol (CAS No. 1807176-76-6) stands out as a multifaceted compound with immense potential across diverse scientific domains. Its unique combination of functional groups renders it an invaluable tool for researchers seeking to develop innovative solutions in chemistry and related fields.
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